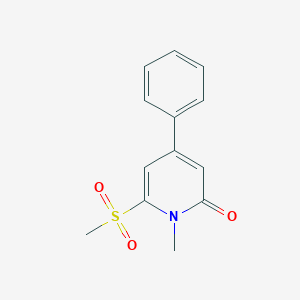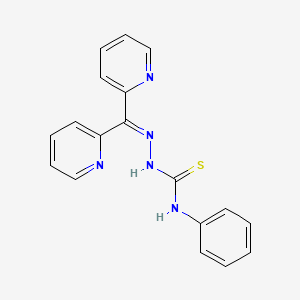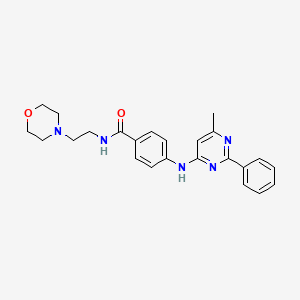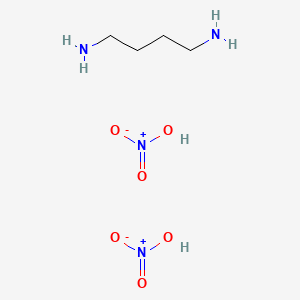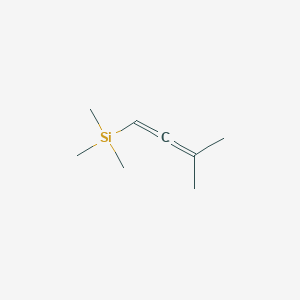
Silane, trimethyl(3-methyl-1,2-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(3-methyl-1,2-butadienyl)- is an organosilicon compound with the molecular formula C8H16Si It is characterized by the presence of a silane group attached to a 3-methyl-1,2-butadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1,2-butadienyl)- typically involves the reaction of trimethylsilane with 3-methyl-1,2-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(3-methyl-1,2-butadienyl)- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(3-methyl-1,2-butadienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The compound can participate in substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl(3-methyl-1,2-butadienyl)- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of Silane, trimethyl(3-methyl-1,2-butadienyl)- include silanol derivatives, substituted silanes, and other organosilicon compounds with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, Silane, trimethyl(3-methyl-1,2-butadienyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silanes and their derivatives.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential use in drug delivery systems due to its unique chemical properties.
Medicine
In medicine, Silane, trimethyl(3-methyl-1,2-butadienyl)- is investigated for its potential applications in the development of new therapeutic agents and diagnostic tools. Its ability to interact with biological molecules makes it a valuable compound for medical research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates. It is also utilized in the manufacturing of electronic components and devices.
Mechanism of Action
The mechanism of action of Silane, trimethyl(3-methyl-1,2-butadienyl)- involves its interaction with molecular targets through the silane group. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. The pathways involved in its action include the formation of silanol derivatives and the subsequent reactions with other functional groups.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: A related compound with the formula (C2H5)3SiH, commonly used as a reducing agent.
Phenylsilane: An organosilicon compound with the formula C6H5SiH3, used in various chemical reactions.
Uniqueness
Silane, trimethyl(3-methyl-1,2-butadienyl)- is unique due to the presence of the 3-methyl-1,2-butadienyl moiety, which imparts distinct chemical properties and reactivity compared to other silane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
65108-51-2 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
InChI |
InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h7H,1-5H3 |
InChI Key |
CONXCQNMLBOXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


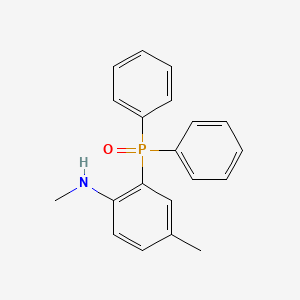
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
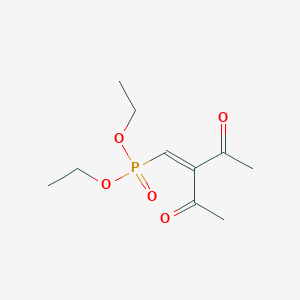
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
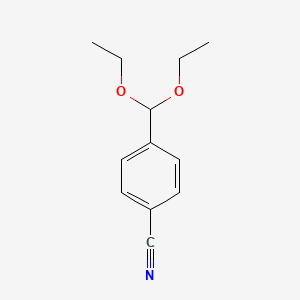
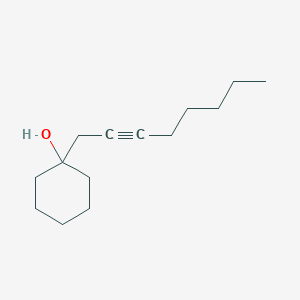
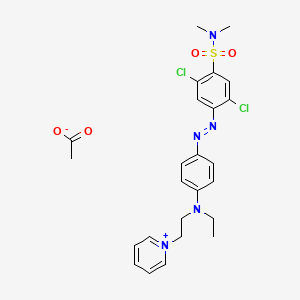
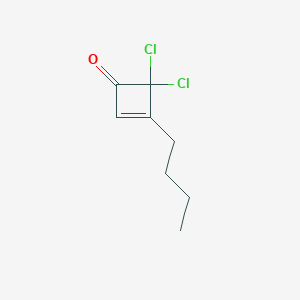
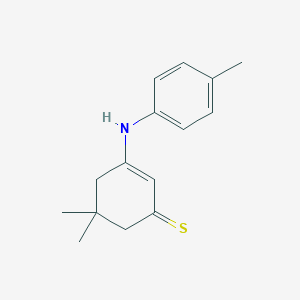
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
